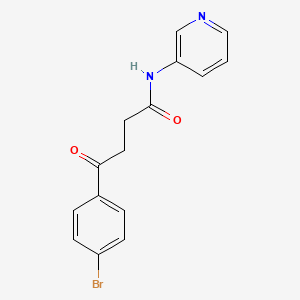![molecular formula C22H18O4 B5706949 phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)
phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate, also known as benzylphenylacetate, is an ester that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents like ethanol and methanol. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate is not fully understood. However, it is believed to act as a substrate for esterases and lipases, which cleave the ester bond to yield phenylacetic acid and benzyl alcohol. Phenylacetic acid has been shown to have antibacterial and antifungal properties.
Biochemical and Physiological Effects:
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus. In addition, it has been shown to have antifungal activity against Candida albicans. Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate has also been shown to have antioxidant activity and to protect against oxidative stress-induced damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has some limitations. It is not very soluble in water, which can limit its use in aqueous systems. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate. One direction is to further investigate its mechanism of action, particularly its interaction with esterases and lipases. Another direction is to explore its potential as an antibacterial and antifungal agent, particularly in the context of drug development. Finally, there is potential for research on the use of phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate as an antioxidant and its potential applications in the cosmetic and food industries.
Méthodes De Synthèse
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate can be synthesized using different methods. One of the most common methods involves the reaction of benzyl alcohol with phenylacetyl chloride in the presence of a base like triethylamine. The resulting phenyl 4-{[(phenylacetyl)oxy]methyl}benzoateacetyl chloride is then reacted with benzoic acid in the presence of a base and a catalyst like dimethylaminopyridine to yield the final product.
Applications De Recherche Scientifique
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate has been used in scientific research for various applications. It has been used as a reagent in organic synthesis, as a flavoring agent in the food industry, and as a fragrance in the cosmetic industry. In addition, it has been used as a substrate to study the enzymatic activity of esterases and lipases.
Propriétés
IUPAC Name |
phenyl 4-[(2-phenylacetyl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-21(15-17-7-3-1-4-8-17)25-16-18-11-13-19(14-12-18)22(24)26-20-9-5-2-6-10-20/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNIPECCBRXJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-{[(2-phenylacetyl)oxy]methyl}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)


![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)


![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)




![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)